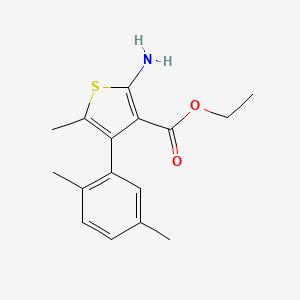

2-氨基-4-(2,5-二甲基苯基)-5-甲基噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

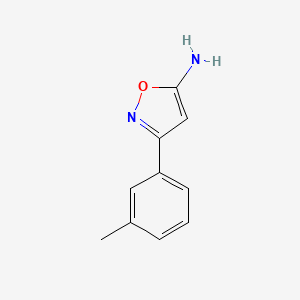

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is a chemical compound . It is a derivative of 2-aminothiazole, a sulfur- and nitrogen-containing heterocyclic compound . 2-Aminothiazoles are known for their wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .

科学研究应用

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. The thiophene ring, present in the structure, is a common motif in many pharmaceuticals and can be further functionalized to create diverse heterocyclic structures. These structures are significant due to their chemical and biomedical relevance, particularly in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

Multicomponent Reactions

In multicomponent reactions, this compound can be utilized to introduce complexity and diversity into the resulting molecules. Such reactions are valuable in organic synthesis because they allow for the efficient construction of complex molecules from simpler ones, often with high atom economy and in a single reaction vessel .

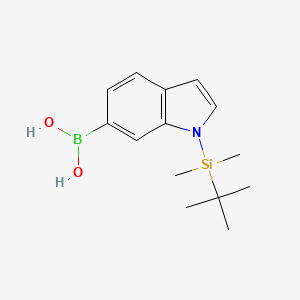

Biological Activity

Compounds containing the indole moiety, which can be synthesized from this compound, are known for their wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This highlights the potential of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate as a starting point for the development of new therapeutic agents .

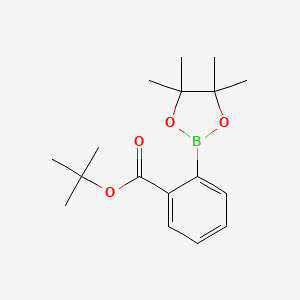

Pharmaceutical Applications

The structural features of this compound, such as the ethyl ester group and the amino substituent, make it a valuable intermediate in pharmaceutical synthesis. It can be transformed into various pharmacophores that are integral to drugs targeting a wide array of diseases .

Material Science

Thiophene derivatives are known for their conductive properties, making them suitable for applications in material science, particularly in the field of organic electronics. They can be used in the development of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

Catalysis

The compound’s structure allows for its use in catalysis, particularly in reactions requiring the stabilization of intermediates through aromatic interactions. This can lead to the development of new catalytic methods that are more efficient and selective .

Agricultural Chemistry

Indole derivatives, which can be synthesized from this compound, play a role in plant growth and development. Indole-3-acetic acid, for example, is a plant hormone that regulates various aspects of plant growth. This compound could be used to synthesize analogs of such hormones, potentially leading to new agricultural chemicals .

Environmental Science

The compound’s potential to form complex heterocycles can be exploited in environmental science, particularly in the synthesis of molecules capable of binding to pollutants or acting as sensors for environmental monitoring .

属性

IUPAC Name |

ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-8-9(2)6-7-10(12)3/h6-8H,5,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRWPVFGJBLNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396528 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

CAS RN |

350990-31-7 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。